1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Medicinal Chemistry Chemical Biology Compound Management

1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (CAS 1208076-31-6; molecular formula C₇H₁₄ClN₃O; MW 191.66 g/mol) is a synthetic 1,2,4-oxadiazole derivative supplied as a hydrochloride salt with a typical commercial purity of 95–97%. The compound features a five-membered 1,2,4-oxadiazole heterocycle substituted at the 3-position with an n-propyl chain and at the 5-position with a chiral 1-aminoethyl group; the hydrochloride salt form confers enhanced aqueous solubility and facilitates handling relative to the free base (CAS 915924-42-4).

Molecular Formula C7H14ClN3O
Molecular Weight 191.7
CAS No. 1208076-31-6
Cat. No. B6252422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
CAS1208076-31-6
Molecular FormulaC7H14ClN3O
Molecular Weight191.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride (CAS 1208076-31-6) – Procurement-Relevant Structural and Physicochemical Profile


1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (CAS 1208076-31-6; molecular formula C₇H₁₄ClN₃O; MW 191.66 g/mol) is a synthetic 1,2,4-oxadiazole derivative supplied as a hydrochloride salt with a typical commercial purity of 95–97% . The compound features a five-membered 1,2,4-oxadiazole heterocycle substituted at the 3-position with an n-propyl chain and at the 5-position with a chiral 1-aminoethyl group; the hydrochloride salt form confers enhanced aqueous solubility and facilitates handling relative to the free base (CAS 915924-42-4) [1]. The 1,2,4-oxadiazole scaffold is widely recognized in medicinal chemistry as a metabolically stable bioisostere for ester and carboxamide functionalities, and compounds bearing this core have been advanced as FXR antagonists, GPR88 agonists, S1P1 receptor modulators, and tubulin polymerization inhibitors [2] [3].

Why Generic Substitution Fails: Structural Determinants Differentiating 1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride from In-Class Analogs


The 1,2,4-oxadiazole chemical space is populated by numerous commercially available building blocks that differ subtly but consequentially in the nature of the C3 substituent (alkyl chain length, branching, aromaticity), the C5 appendage (primary amine, N-alkyl amine, methylene-amine linker length), and the salt form. These structural variations directly impact lipophilicity (LogP), hydrogen-bond donor/acceptor count, steric bulk, and ultimately the compound's utility as a synthetic intermediate for downstream SAR exploration. The target compound uniquely combines an n-propyl chain at C3 with a chiral primary amine at C5 in hydrochloride salt form [1]. Replacing it with the shorter-chain 3-methyl analog (e.g., CAS 915924-41-3) reduces LogP by approximately 0.8–1.0 units, altering membrane permeability and protein-binding characteristics in biological assays [2]. Substituting with the N-methyl derivative (CAS 1185295-15-1) eliminates the primary amine handle required for amide coupling or reductive amination diversification strategies [3]. Interchanging with the ethyl-linker analog 2-(3-propyl-1,2,4-oxadiazol-5-yl)ethylamine (CAS not assigned; free base MW 155.20) alters the spatial relationship between the oxadiazole core and the amine, which can disrupt established pharmacophore models that depend on the α-branched ethanamine geometry [4].

Quantitative Differentiation Evidence: 1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride Against Closest Structural Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage

The hydrochloride salt form (CAS 1208076-31-6, MW 191.66) offers a verified aqueous solubility advantage over the free base (CAS 915924-42-4, MW 155.20) for biological assay preparation and compound library storage. The hydrochloride salt is specified with a hydrogen bond donor count of 2 (vs. 1 for the free base) and a topological polar surface area (tPSA) of 64.9 Ų, indicating improved aqueous compatibility [1]. The free base form lacks the counterion, reducing its water solubility and requiring additional formulation steps (e.g., stoichiometric HCl addition) before use in aqueous biological buffers . Vendor specifications for the hydrochloride salt include storage at 2–8°C sealed in dry conditions, with shipping at ambient temperature, confirming practical handling stability .

Medicinal Chemistry Chemical Biology Compound Management

n-Propyl vs. Methyl C3 Substituent: Lipophilicity-Driven Differentiation for Membrane Penetration

The n-propyl chain at the C3 position of the 1,2,4-oxadiazole ring provides a computed XLogP3-AA of approximately 1.2 for the free base form (estimated from the free base MW 155.20 and related 3-propyl oxadiazole derivatives) [1]. In contrast, the 3-methyl analog (1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine, free base MW 127.14) is predicted to have an XLogP3-AA of approximately 0.2–0.4, representing a ΔLogP of ~0.8–1.0 log units . This difference is consistent with established medicinal chemistry principles: each additional methylene unit in an alkyl chain contributes approximately +0.5 to LogP. In the context of 1,2,4-oxadiazole-based FXR antagonists, Finamore et al. (2023) demonstrated that N-alkyl chain length on the oxadiazole-piperidine scaffold directly modulated target engagement potency, with longer alkyl chains generally enhancing receptor binding affinity [2]. Specifically, compounds bearing n-propyl or longer N-alkyl substituents (≥C3) exhibited improved FXR antagonistic activity compared to their methyl or ethyl counterparts in HepG2 cell-based reporter assays [2].

Medicinal Chemistry SAR Exploration Drug Design

Chiral 1-Aminoethyl vs. Achiral Aminomethyl: Stereochemical and Synthetic Versatility

The target compound bears a chiral center at the α-carbon of the 1-aminoethyl group (C5 substituent), as confirmed by the asymmetric atom count of 1 in the Fluorochem technical datasheet . This stereogenic center is absent in the achiral aminomethyl analog N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS 1185295-15-1) and in 2-(3-propyl-1,2,4-oxadiazol-5-yl)ethylamine (free base MW 155.20) [1]. In the broader 1,2,4-oxadiazole SAR literature, the presence and absolute configuration of a chiral α-methyl group on the C5 aminoalkyl side chain has been shown to influence target binding. For example, in the patent literature (US9187437 and related S1P1 agonist patents), compounds incorporating a chiral 1-(3-substituted-1,2,4-oxadiazol-5-yl)ethanamine motif demonstrated stereospecific receptor activation, with the (S)-enantiomer often exhibiting superior potency [2]. A related (S)-configured compound, 1-[4-[4-[(1S)-1-(3-propyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]phenyl]ethanone (PubChem CID 35154144), has been registered in PubChem as a discrete stereoisomer, indicating that the chiral 1-aminoethyl scaffold is actively explored in drug discovery programs [3].

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Primary Amine at C5 vs. Secondary Amine Derivatives: Synthetic Diversification Potential

The target compound bears a free primary amine (-NH₂) at the α-position of the C5 ethanamine side chain, as confirmed by the SMILES notation CCCC1=NOC(C(C)N)=N1 and a hydrogen bond donor count of 2 (including the amine protons) in the PubChem computed properties [1]. This contrasts with the N-ethyl analog N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine (MW 155.20), which features a secondary amine directly attached to the oxadiazole ring at the 5-position (NHEt group), and with N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS 1185295-15-1), which has a secondary N-methyl amine . The primary amine in the target compound is a superior synthetic handle for diversification: it can undergo amide coupling, reductive amination, sulfonamide formation, or urea formation without the steric and electronic constraints imposed by N-alkyl substitution. In the 1,2,4-oxadiazole patent literature, primary amine-containing building blocks are explicitly preferred for generating compound libraries via parallel synthesis because they react with a broader range of electrophiles under standard high-throughput chemistry conditions [2].

Parallel Synthesis Library Chemistry Medicinal Chemistry

Class-Level Anti-Inflammatory Activity: n-Propyl-1,2,4-Oxadiazole Scaffold Outperforms Non-Propyl Analogs

In a directly relevant class-level study, Srivastava et al. (2003) synthesized and evaluated six 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles (4a–f) for anti-inflammatory activity alongside their 4,5-dihydro counterparts (3a–f) for antimicrobial activity [1]. Among the fully aromatic 1,2,4-oxadiazoles (4a–f), compounds 4a, 4b, 4c, 4d, and 4f all reduced inflammation in the carrageenan-induced rat paw edema model, with compound 4c exhibiting the most pronounced anti-inflammatory effect. In contrast, 4e (bearing a p-nitro aryl substituent) was inactive, demonstrating that both the oxadiazole core oxidation state and the C3 substituent identity critically modulate bioactivity. Importantly, this study establishes that the 5-(n-propyl) substitution pattern on the 1,2,4-oxadiazole ring is compatible with and contributes to anti-inflammatory activity, whereas earlier series from the same group using 5-isopropyl substitution displayed a different activity profile [2]. Although the target compound differs from 4a–f by having an aliphatic amine rather than an aryl group at C5, the shared n-propyl-1,2,4-oxadiazole substructure provides class-level evidence that the n-propyl chain at C3 supports a bioactive conformation relevant to anti-inflammatory target engagement.

Anti-inflammatory SAR Pharmacology

Procurement Purity and Quality Benchmarking Across Commercial Vendors

Commercial availability and purity specifications for 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride have been benchmarked across multiple independent vendors. Fluorochem (UK) supplies the compound at 97% purity (Product Code F672953) with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) . AKSci (USA) offers the compound at 95% minimum purity (Catalog 7273DH) with long-term storage specified as cool, dry place . Chemenu (Catalog CM488790) and Leyan (Catalog 1332002) both list purity at 97% . This multi-vendor sourcing with consistent purity specifications (95–97%) across independent suppliers provides procurement redundancy and mitigates single-supplier dependency risk. In contrast, the free base (CAS 915924-42-4) and several comparator analogs (e.g., N-methyl derivative CAS 1185295-15-1) have fewer listed commercial sources or less well-documented purity specifications, which can create procurement bottlenecks in time-sensitive research programs .

Procurement Quality Control Compound Management

Evidence-Backed Application Scenarios for 1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride in Scientific Procurement


Medicinal Chemistry Library Synthesis Requiring a Chiral, Lipophilic 1,2,4-Oxadiazole Building Block with a Primary Amine Handle

For parallel synthesis campaigns targeting GPCRs, nuclear receptors, or kinase enzymes where stereochemistry and lipophilicity are critical SAR parameters, this compound provides a unique combination: (i) a chiral 1-aminoethyl group enabling stereospecific SAR exploration ; (ii) an n-propyl C3 substituent contributing LogP ~1.2 that enhances membrane permeability relative to methyl or ethyl analogs [1]; and (iii) a primary amine handle compatible with amide coupling, sulfonamide formation, and reductive amination under standard high-throughput chemistry conditions [2]. The hydrochloride salt form eliminates in situ pH adjustment steps, streamlining automated liquid handling workflows. The demonstrated class-level anti-inflammatory and FXR antagonist activities of n-propyl-1,2,4-oxadiazole scaffolds further justify selection over shorter-chain analogs [3] .

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs Utilizing 1,2,4-Oxadiazole as a Bioisostere

The 1,2,4-oxadiazole core is an established bioisostere for ester and carboxamide functionalities, offering improved metabolic stability . This compound, with its low molecular weight (191.66 g/mol as HCl salt; 155.20 g/mol free base), favorable rotatable bond count (3), and tPSA of 64.9 Ų, falls within lead-like chemical space suitable for fragment elaboration [1]. The n-propyl group provides a specific hydrophobic contact point that can be exploited for fragment growth, while the chiral amine serves as a vector for diversity-oriented synthesis. The compound's MDL number (MFCD12404971) and availability from multiple vendors with documented purity ≥95% facilitate rapid procurement for fragment screening campaigns [2].

Anti-Inflammatory and Immunomodulatory Drug Discovery Leveraging Class-Level n-Propyl-1,2,4-Oxadiazole Pharmacology

Peer-reviewed in vivo data from Srivastava et al. (2003) establish that 3,5-disubstituted 1,2,4-oxadiazoles bearing an n-propyl group at C3 exhibit anti-inflammatory activity in the carrageenan-induced rat paw edema model, with 5 of 6 tested n-propyl oxadiazoles showing significant edema reduction . Furthermore, Finamore et al. (2023) demonstrated that 1,2,4-oxadiazole derivatives with appropriate N-alkyl substitution act as dual FXR antagonists/PXR agonists, modulating inflammatory gene expression in HepG2 cells [1]. This compound serves as a key synthetic intermediate for elaborating the C5 position toward both aryl (anti-inflammatory) and piperazine-linked (FXR/PXR) pharmacophores, with the n-propyl chain at C3 preserved as a critical hydrophobic recognition element [2].

Chemical Biology Probe Development Requiring Aqueous-Compatible, Storage-Stable Primary Amine Hydrochloride Salts

For chemical biology applications—including target engagement studies, photoaffinity labeling, and PROTAC linker attachment—the hydrochloride salt form ensures immediate aqueous solubility without pH adjustment, reducing experimental variability . The compound's documented storage conditions (2–8°C, sealed, dry) and GHS-classified hazard profile (H302, H315, H319, H335; Fluorochem SDS) provide clear handling guidelines for laboratory safety compliance [1]. The primary amine enables direct conjugation to biotin, fluorophores, or E3 ligase ligands via NHS ester chemistry or isocyanate coupling. The chiral center at the α-carbon additionally offers the opportunity to generate diastereomeric probes for target selectivity profiling, a capability not available with achiral aminomethyl analogs [2].

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